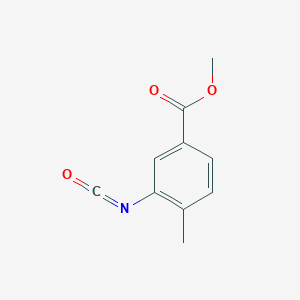![molecular formula C13H26N4O5 B8714617 Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester CAS No. 226569-29-5](/img/structure/B8714617.png)
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester is an organic compound with the chemical formula C14H30ClN3O6. It is typically found in solid form as a hydrochloride salt. This compound is often used as a protecting group in organic synthesis to safeguard reactive amino groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of aminoethoxy-di-boc-guanidine hydrochloride involves the protection of guanidine with di-tert-butyl dicarbonate (Boc2O). The process typically includes the following steps:
Preparation of N,N’-di-Boc-guanidine: Guanidine hydrochloride reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at low temperatures (around -78°C) to form N,N’-di-Boc-guanidine.
Formation of Aminoethoxy-di-boc-guanidine: The N,N’-di-Boc-guanidine is then reacted with an aminoethoxy group under controlled conditions to yield aminoethoxy-di-boc-guanidine.
Industrial Production Methods: Industrial production of aminoethoxy-di-boc-guanidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected guanidine group is replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are used to remove Boc groups.
Major Products Formed:
Substitution Reactions: The major products are substituted guanidine derivatives.
Deprotection Reactions: The primary product is the free guanidine compound.
科学的研究の応用
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester has diverse applications in scientific research:
作用機序
The mechanism of action of aminoethoxy-di-boc-guanidine hydrochloride primarily involves its role as a protecting group. The Boc groups protect the reactive amino groups from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free guanidine derivative .
類似化合物との比較
N,N’-di-Boc-guanidine: Similar in structure but lacks the aminoethoxy group.
N,N’-di-Boc-N’'-triflylguanidine: Contains a triflyl group instead of an aminoethoxy group.
Tri-Boc-guanidine: Contains three Boc groups instead of two.
Uniqueness: Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester is unique due to the presence of the aminoethoxy group, which provides additional functionality and reactivity compared to other Boc-protected guanidines .
特性
CAS番号 |
226569-29-5 |
|---|---|
分子式 |
C13H26N4O5 |
分子量 |
318.37 g/mol |
IUPAC名 |
tert-butyl N-[N'-(2-aminoethoxy)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C13H26N4O5/c1-12(2,3)21-10(18)15-9(17-20-8-7-14)16-11(19)22-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) |
InChIキー |
BOVGTDZSMVLLGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(=NOCCN)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-2-yl}-6-fluoro-5-nitro-1H-indole](/img/structure/B8714564.png)
![Methyl 2-[(phenylcarbamoyl)amino]acetate](/img/structure/B8714569.png)

![Tert-butyl 5-amino-3-[2-(3-methoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8714580.png)


![[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol](/img/structure/B8714596.png)
![[(4S)-4-(tritylamino)cyclopent-1-en-1-yl]methanol](/img/structure/B8714601.png)




